2-(2,3-Dimethoxyphenyl)propan-2-ol
Overview
Description
2-(2,3-Dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.25 g/mol It is characterized by the presence of a phenyl ring substituted with two methoxy groups and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)propan-2-ol involves its interaction with various molecular targets and pathways. It may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
- 2-(3,5-Dimethoxyphenyl)propan-2-ol
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Comparison: 2-(2,3-Dimethoxyphenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHYYRNYYWZERD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303637 | |
Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153390-68-2 | |
Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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